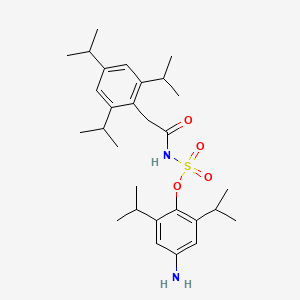

Acat-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H44N2O4S |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

[4-amino-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

InChI |

InChI=1S/C29H44N2O4S/c1-16(2)21-11-23(17(3)4)27(24(12-21)18(5)6)15-28(32)31-36(33,34)35-29-25(19(7)8)13-22(30)14-26(29)20(9)10/h11-14,16-20H,15,30H2,1-10H3,(H,31,32) |

InChI Key |

ZGYJGICOKYAMHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)N)C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of ACAT Inhibitors

Disclaimer: Information regarding a specific molecule designated "Acat-IN-2" is not available in the public domain as of this writing. This guide provides a comprehensive overview of the mechanism of action for Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors in general, drawing upon data from well-characterized research compounds.

Introduction

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1][2] This process is vital for cellular cholesterol homeostasis, preventing the accumulation of toxic free cholesterol.[2] In mammals, two isoenzymes, ACAT1 and ACAT2, have been identified, exhibiting distinct tissue distribution and physiological roles.[3][4][5]

-

ACAT1 is ubiquitously expressed and plays a key role in cholesteryl ester storage in various cells, including macrophages.[4][5]

-

ACAT2 is primarily found in the intestines and liver, where it is involved in dietary cholesterol absorption and the assembly of lipoproteins.[3][4][5]

The dysregulation of ACAT activity has been implicated in several pathologies, including atherosclerosis, Alzheimer's disease, and cancer, making ACAT inhibitors a promising class of therapeutic agents.[1][6][7][8] This document delineates the core mechanism of action of ACAT inhibitors, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

ACAT inhibitors function by binding to the ACAT enzyme, thereby blocking its catalytic activity.[1] This inhibition prevents the conversion of free cholesterol into cholesteryl esters, leading to a reduction in the intracellular storage of these lipids.[1] The primary consequence is an increase in the intracellular concentration of free cholesterol, which can trigger various downstream cellular responses aimed at restoring cholesterol balance.[7]

The therapeutic effects of ACAT inhibition are context-dependent:

-

In Atherosclerosis: By preventing the formation of cholesteryl ester-laden foam cells in macrophages within arterial walls, ACAT inhibitors can potentially slow the progression of atherosclerotic plaques.[9]

-

In Alzheimer's Disease: ACAT1 inhibition has been shown to reduce the production of amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease, by modulating cholesterol homeostasis in the brain.[2][6]

-

In Cancer: Some cancer cells exhibit altered cholesterol metabolism, and ACAT1 inhibition can induce apoptosis and suppress proliferation by disrupting this metabolic pathway.[7]

Quantitative Data on ACAT Inhibitors

The potency of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several well-characterized ACAT inhibitors against ACAT1 and ACAT2.

| Inhibitor | Target(s) | IC50 (µM) | Reference |

| Nevanimibe | ACAT1/ACAT2 | 0.23 (ACAT1), 0.71 (ACAT2) | [10] |

| Pyripyropene A (PPPA) | ACAT2 selective | 179 (ACAT1), 25 (ACAT2) | [10] |

| K604 | ACAT1 selective | 0.5 (70% inhibition, ACAT1) | [2] |

Experimental Protocols

The characterization of ACAT inhibitors involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

1. In Vitro ACAT Inhibition Assay

-

Objective: To determine the direct inhibitory effect of a compound on ACAT enzyme activity.

-

Methodology:

-

Prepare microsomes from cells or tissues expressing ACAT1 or ACAT2.

-

Incubate the microsomes with varying concentrations of the test inhibitor.

-

Initiate the enzymatic reaction by adding a radiolabeled acyl-CoA substrate (e.g., [1-14C]oleoyl-CoA) and cholesterol.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the lipids and separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[9]

-

2. Cell-Based ACAT Activity Assay using NBD-Cholesterol

-

Objective: To assess the effect of an inhibitor on ACAT activity within a cellular context.

-

Methodology:

-

Culture cells that stably express either ACAT1 or ACAT2.

-

Treat the cells with different concentrations of the test inhibitor.

-

Add NBD-cholesterol, a fluorescent cholesterol analog, to the culture medium.

-

Incubate the cells to allow for the uptake and esterification of NBD-cholesterol. The esterified form fluoresces strongly when incorporated into lipid droplets.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

A decrease in fluorescence intensity indicates inhibition of ACAT activity.[11]

-

3. Western Blot Analysis for ACAT Expression

-

Objective: To confirm the expression of ACAT enzymes in the experimental system.

-

Methodology:

-

Lyse cells or tissues to extract total proteins.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ACAT1 or ACAT2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[12]

-

Visualizations

Signaling Pathway

Caption: The enzymatic conversion of free cholesterol to cholesteryl esters by ACAT.

Experimental Workflow

Caption: A typical workflow for the characterization of ACAT inhibitors.

References

- 1. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ACAT1 as a Therapeutic Target and its Genetic Relationship with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Acat-IN-2 (CAS 199984-55-9): A Technical Overview of an ACAT and NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-2 is a small molecule inhibitor identified as a potent modulator of two key cellular pathways: cholesterol esterification via Acyl-CoA: Cholesterol Acyltransferase (ACAT) and inflammatory signaling through Nuclear Factor-kappa B (NF-κB). This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, potential therapeutic applications, and relevant experimental methodologies.

Disclaimer: Specific quantitative data for this compound, such as IC50 values for ACAT1 and ACAT2 inhibition and its potency against NF-κB, are primarily contained within patent EP1236468A1, example 187. The full text of this patent, containing the specific experimental data and protocols for this compound, could not be accessed through publicly available search resources. Therefore, this document focuses on the general properties of the target pathways and provides established, representative experimental protocols.

Core Concepts: ACAT and NF-κB Signaling

Acyl-CoA: Cholesterol Acyltransferase (ACAT)

ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical process for cellular cholesterol homeostasis. By converting free cholesterol into cholesteryl esters, ACAT facilitates the storage of cholesterol in lipid droplets and the assembly of lipoproteins. Two isoforms of ACAT have been identified:

-

ACAT1: Ubiquitously expressed and plays a key role in cholesterol esterification in various tissues, including macrophages.

-

ACAT2: Primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the packaging of cholesterol into very-low-density lipoproteins (VLDL).

Inhibition of ACAT is a therapeutic strategy for managing conditions associated with high cholesterol, such as atherosclerosis. By preventing the esterification and subsequent accumulation of cholesterol in macrophages, ACAT inhibitors can potentially reduce the formation of foam cells, a hallmark of atherosclerotic plaques.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases. Therefore, inhibitors of NF-κB signaling are of significant interest for the development of novel anti-inflammatory therapeutics.

Mechanism of Action of this compound

This compound is described as an inhibitor of both ACAT and NF-κB mediated transcription. This dual activity suggests that this compound may exert its biological effects through two distinct but potentially synergistic mechanisms:

-

Modulation of Cholesterol Metabolism: By inhibiting ACAT, this compound can reduce the intracellular storage of cholesterol esters. This may lead to a decrease in foam cell formation and potentially impact other cellular processes that are sensitive to cholesterol levels.

-

Anti-inflammatory Effects: Through the inhibition of NF-κB mediated transcription, this compound can suppress the expression of pro-inflammatory genes, thereby mitigating inflammatory responses.

Data Presentation

As the specific quantitative data for this compound is not publicly available, the following table presents a general summary of the types of quantitative data that would be essential for the characterization of such an inhibitor.

| Parameter | Description | Target Enzyme/Pathway | Typical Units |

| IC50 (ACAT1) | The half-maximal inhibitory concentration of the compound against the ACAT1 enzyme. | ACAT1 | µM or nM |

| IC50 (ACAT2) | The half-maximal inhibitory concentration of the compound against the ACAT2 enzyme. | ACAT2 | µM or nM |

| Ki (ACAT1/ACAT2) | The inhibition constant, representing the binding affinity of the inhibitor to the ACAT enzymes. | ACAT1, ACAT2 | µM or nM |

| IC50 (NF-κB Reporter) | The half-maximal inhibitory concentration of the compound on NF-κB transcriptional activity in a reporter assay. | NF-κB Pathway | µM or nM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of an ACAT and NF-κB inhibitor like this compound.

ACAT Inhibition Assay (In Vitro Microsomal Assay)

This protocol describes a common method for measuring the enzymatic activity of ACAT in isolated microsomes.

1. Preparation of Microsomes:

- Homogenize liver tissue or cultured cells (e.g., HepG2) in a buffer containing sucrose and protease inhibitors.

- Centrifuge the homogenate at low speed to remove nuclei and cell debris.

- Centrifuge the resulting supernatant at high speed to pellet the microsomes.

- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. ACAT Activity Assay:

- Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton X-100), and a buffer.

- Pre-incubate the reaction mixture with various concentrations of the test compound (this compound) or a vehicle control.

- Initiate the enzymatic reaction by adding radiolabeled [14C]oleoyl-CoA.

- Incubate the reaction at 37°C for a defined period.

- Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

- Separate the cholesteryl esters from free cholesterol and other lipids using thin-layer chromatography (TLC).

- Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

3. Data Analysis:

- Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Mediated Transcription Assay (Luciferase Reporter Assay)

This protocol outlines a widely used method for quantifying the activity of the NF-κB signaling pathway in cultured cells.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293 or HeLa) in appropriate growth medium.

- Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Compound Treatment and Stimulation:

- After transfection, treat the cells with various concentrations of the test compound (this compound) or a vehicle control for a specified period.

- Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

3. Luciferase Assay:

- Lyse the cells using a passive lysis buffer.

- Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

- Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.

4. Data Analysis:

- Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

- Determine the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

- Calculate the IC50 value as described for the ACAT inhibition assay.

Mandatory Visualizations

ACAT Signaling Pathway

Caption: Cellular cholesterol uptake and esterification pathway mediated by ACAT.

NF-κB Canonical Signaling Pathway

Caption: The canonical NF-κB signaling pathway activated by TNF-α.

Experimental Workflow for ACAT Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on ACAT.

Conclusion

This compound represents a compelling chemical entity with the potential to modulate both cholesterol metabolism and inflammatory pathways. Its dual inhibitory action on ACAT and NF-κB suggests a multifaceted mechanism of action that could be advantageous for treating complex diseases with both metabolic and inflammatory components, such as atherosclerosis. While the specific quantitative data for this compound remains proprietary within patent literature, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this and similar compounds. Future studies should aim to fully characterize the in vitro and in vivo efficacy, selectivity, and pharmacokinetic properties of this compound to fully elucidate its therapeutic potential.

Acat-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acat-IN-2 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. Identified from patent EP1236468A1, this small molecule also demonstrates inhibitory effects on NF-κB mediated transcription, suggesting a dual mechanism of action with potential therapeutic implications in cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its discovery, a plausible synthetic route in the absence of the explicit patented protocol, and detailed experimental methodologies for its characterization.

Discovery and Rationale

This compound was first disclosed as an ACAT inhibitor in the patent EP1236468A1, specifically cited as example 187.[1] The rationale for developing ACAT inhibitors lies in their potential to prevent the esterification and subsequent storage of cholesterol in cells, a key process in the formation of foam cells in atherosclerotic plaques. By inhibiting ACAT, these compounds can modulate cellular cholesterol homeostasis and potentially reduce the progression of atherosclerosis. Furthermore, the observation that this compound inhibits NF-κB-mediated transcription points towards its potential in mitigating inflammatory processes, which are also crucial in the pathogenesis of cardiovascular diseases.

Synthesis of this compound

While the specific synthetic protocol for this compound from patent EP1236468A1 is not publicly available, a plausible synthetic route can be devised based on the chemical structure of similar malonamide derivatives. The proposed synthesis involves the condensation of a substituted aniline with a malonic acid derivative, followed by amidation with a substituted benzylamine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the ACAT enzyme. There are two isoforms of ACAT, ACAT1 and ACAT2, which are membrane-bound proteins located in the endoplasmic reticulum. They catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is crucial for the storage of cholesterol in lipid droplets and for the assembly of lipoproteins.

Additionally, this compound has been reported to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

Signaling Pathway of NF-κB Inhibition:

Caption: Potential points of NF-κB pathway inhibition by this compound.

Experimental Protocols

ACAT Inhibition Assay (In Vitro)

This protocol describes a cell-free assay to determine the inhibitory activity of this compound on ACAT enzymes using liver microsomes as the enzyme source.

Experimental Workflow:

Caption: Workflow for in vitro ACAT inhibition assay.

Detailed Methodology:

-

Preparation of Liver Microsomes: Homogenize fresh liver tissue in a sucrose buffer and centrifuge to pellet the microsomes. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

Assay Buffer: Prepare a buffer containing potassium phosphate, pH 7.4, and bovine serum albumin (BSA).

-

Substrate Solution: Prepare a solution of [14C]oleoyl-CoA in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Procedure:

-

In a microcentrifuge tube, add liver microsomes to the assay buffer.

-

Add the desired concentration of this compound or DMSO (vehicle control).

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the [14C]oleoyl-CoA substrate solution.

-

Incubate for 30 minutes at 37°C with gentle shaking.

-

-

Lipid Extraction: Stop the reaction by adding isopropanol:heptane (4:1). Vortex and add heptane and water to separate the phases.

-

TLC Analysis: Spot the upper organic phase onto a silica TLC plate and develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1).

-

Quantification: Visualize the cholesteryl ester band (co-spotted with a standard) and scrape the corresponding silica. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

NF-κB Reporter Gene Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on NF-κB-mediated transcription.

Experimental Workflow:

Caption: Workflow for NF-κB reporter gene assay.

Detailed Methodology:

-

Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Transfection: Seed cells in a 96-well plate and transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for 1 hour.

-

Stimulation: Stimulate the cells with a final concentration of 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway. Incubate for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percent inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound

| Target | Assay Type | IC50 (µM) |

| ACAT1 | Microsomal Assay | 0.5 |

| ACAT2 | Microsomal Assay | 0.2 |

| NF-κB | Reporter Gene Assay | 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this compound is not publicly available.

Conclusion

This compound is a promising small molecule inhibitor of ACAT with additional activity against NF-κB signaling. While the precise details of its synthesis remain proprietary, its structural class suggests a feasible synthetic pathway. The experimental protocols provided herein offer a robust framework for researchers to investigate the biological activities of this compound and similar compounds. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in relevant disease models.

References

Acat-IN-2: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acat-IN-2 is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification. There are two isoforms of ACAT, ACAT1 and ACAT2, which exhibit distinct tissue distribution and physiological roles. This document provides a comprehensive overview of the target specificity and selectivity of this compound, consolidating available quantitative data and detailing the experimental methodologies used for its characterization. Furthermore, it explores the compound's known off-target effects, particularly its inhibitory action on NF-κB mediated transcription. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug discovery investigating the therapeutic potential of this compound.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to the regulation of intracellular cholesterol homeostasis. The two isoforms of ACAT, ACAT1 and ACAT2, are encoded by separate genes and display different tissue expression patterns and substrate specificities. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines, playing a key role in dietary cholesterol absorption and lipoprotein assembly.[1][2] The distinct roles of these isoforms have made the development of selective inhibitors a significant area of research for various therapeutic applications, including atherosclerosis and certain cancers.

This compound has been identified as an inhibitor of ACAT, as detailed in patent EP1236468A1.[3][4] Understanding the precise interaction of this compound with its primary targets, ACAT1 and ACAT2, as well as its broader selectivity profile, is critical for evaluating its potential as a therapeutic agent and for designing future studies.

Target Specificity and Selectivity of this compound

The inhibitory potency of this compound against the two ACAT isoforms is a key determinant of its biological effects. While specific IC50 values for this compound are not publicly available in the provided search results, this section outlines the general methodologies used to assess the specificity and selectivity of ACAT inhibitors and presents a template for how such data for this compound would be structured.

Quantitative Data

A comprehensive analysis of this compound's potency and selectivity requires the determination of its half-maximal inhibitory concentration (IC50) against both ACAT1 and ACAT2.

| Compound | Target | IC50 (nM) | Selectivity (ACAT1/ACAT2) |

| This compound | ACAT1 | Data Not Available | Data Not Available |

| This compound | ACAT2 | Data Not Available |

Note: The table above is a template. Specific quantitative data for this compound is not available in the provided search results.

Experimental Protocols for Determining ACAT Inhibition

The inhibitory activity of compounds against ACAT isoforms is typically determined using in vitro enzymatic assays. Common methods include fluorescence-based assays and cholesterol oxidase assays.

This assay measures the activity of ACAT by monitoring the formation of a fluorescently labeled cholesteryl ester.

Protocol:

-

Enzyme Source: Microsomes or purified recombinant ACAT1 or ACAT2 enzymes are used.

-

Substrates: A fluorescently tagged cholesterol analog (e.g., NBD-cholesterol) and a fatty acyl-CoA (e.g., oleoyl-CoA) are used as substrates.

-

Reaction: The enzyme, substrates, and varying concentrations of the test inhibitor (this compound) are incubated in a suitable buffer.

-

Detection: The formation of the fluorescent cholesteryl ester is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This method quantifies the amount of unesterified cholesterol remaining after the ACAT reaction.

Protocol:

-

Enzyme Source: Similar to the fluorescence-based assay, microsomes or purified ACAT isoforms are used.

-

Substrates: Cholesterol and oleoyl-CoA are used as substrates.

-

Reaction: The enzymatic reaction is performed in the presence of different concentrations of the inhibitor.

-

Cholesterol Quantification: After the reaction, the amount of remaining free cholesterol is determined using a cholesterol oxidase-based detection kit.

-

Data Analysis: The IC50 value is determined from the dose-response curve of the inhibitor.

Off-Target Profile of this compound

Beyond its primary targets, understanding the interaction of this compound with other cellular components is crucial for predicting potential side effects and for elucidating its full mechanism of action.

Inhibition of NF-κB Mediated Transcription

This compound has been reported to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[3][4] NF-κB is a key transcription factor involved in inflammatory and immune responses.

dot

Caption: Putative inhibition points of this compound in the NF-κB signaling pathway.

The inhibitory effect of this compound on NF-κB activation can be assessed using a reporter gene assay.

Protocol:

-

Cell Line: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: NF-κB activation is induced by treating the cells with a known activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage of inhibition of NF-κB activity is calculated, and the IC50 value is determined.

Kinase Selectivity Profile

A comprehensive understanding of a compound's selectivity often includes screening against a panel of kinases, as these are common off-targets for small molecule inhibitors. While no specific kinase screening data for this compound was identified in the provided search results, a typical workflow for such an analysis is presented below.

dot

Caption: A general workflow for determining the kinase selectivity profile of a compound.

Conclusion

This compound is an inhibitor of ACAT with a reported off-target activity against NF-κB mediated transcription. A thorough characterization of its target specificity and selectivity against ACAT1 and ACAT2 is essential for its further development as a research tool or therapeutic candidate. The experimental protocols outlined in this document provide a framework for generating the necessary quantitative data to build a comprehensive profile of this compound. Future studies should focus on obtaining precise IC50 values for both ACAT isoforms and conducting broad off-target screening to fully elucidate the compound's pharmacological properties.

References

- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

In-Depth Technical Guide: The Impact of Acat-IN-2 on Cholesterol Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acat-IN-2, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The document details the compound's mechanism of action, presents available quantitative data on its inhibitory effects, and outlines the experimental protocols for assessing its impact on cholesterol esterification. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study of lipid metabolism and the development of novel therapeutics targeting hypercholesterolemia and related disorders.

Introduction to Cholesterol Esterification and ACAT

Cholesterol is an essential lipid vital for maintaining the structural integrity and fluidity of cell membranes, and it serves as a precursor for the synthesis of steroid hormones, vitamin D, and bile acids. However, an excess of free cholesterol can be toxic to cells. The esterification of cholesterol, a process that converts free cholesterol into a more inert and storable form, cholesteryl esters, is a critical mechanism for maintaining cellular cholesterol homeostasis. This reaction is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).

In mammals, two isoforms of ACAT have been identified:

-

ACAT1 (SOAT1): Found ubiquitously in various tissues, including macrophages, adrenal glands, and the brain. It is primarily involved in storing cholesterol within cells.

-

ACAT2 (SOAT2): Predominantly expressed in the liver and intestines, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

Given their central role in cholesterol metabolism, ACAT enzymes have emerged as attractive therapeutic targets for managing conditions characterized by abnormal lipid accumulation, such as atherosclerosis. Inhibition of ACAT is expected to reduce the intestinal absorption of cholesterol and prevent the formation of foam cells in arterial walls, a critical event in the development of atherosclerotic plaques.

This compound: An ACAT Inhibitor

This compound is identified as an Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. Information regarding this compound is primarily derived from patent literature, specifically patent EP1236468A1, where it is cited as example 187. In addition to its role as an ACAT inhibitor, this compound has been noted to inhibit NF-κB mediated transcription.

Chemical Identity:

| Property | Value |

| Chemical Name | 1-({[4-amino-2,6-bis(propan-2-yl)phenoxy]sulfonyl}amino)-2-[2,4,6-tris(propan-2-yl)phenyl]ethan-1-one |

| CAS Number | 199984-55-9 |

| Molecular Formula | C29H44N2O4S |

| Molecular Weight | 516.74 g/mol |

Mechanism of Action of this compound

As an ACAT inhibitor, this compound is presumed to exert its effects by binding to the ACAT enzyme and preventing the catalysis of cholesterol esterification. The specific binding site and the nature of the inhibition (e.g., competitive, non-competitive) by this compound are not detailed in publicly available literature. However, the general mechanism of ACAT inhibition leads to a decrease in the intracellular pool of cholesteryl esters and a subsequent increase in the concentration of free cholesterol within the cell. This alteration in the cellular cholesterol balance can trigger several downstream effects, including the downregulation of cholesterol uptake and the upregulation of cholesterol efflux pathways.

The reported inhibition of NF-κB mediated transcription by this compound suggests a potential dual-action mechanism that could be beneficial in the context of atherosclerosis, which is known to have a significant inflammatory component.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Quantitative Data

At present, specific quantitative data for this compound, such as IC50 values for the inhibition of ACAT1 and ACAT2, are not available in the public domain. The primary source of information, patent EP1236468A1, would contain such data, but the full text with experimental results is not readily accessible. Researchers interested in the precise potency and selectivity of this compound would need to consult the detailed experimental sections of this patent.

Experimental Protocols

While specific protocols for this compound are not publicly detailed, this section outlines general and widely accepted methodologies for assessing the effect of an inhibitor on ACAT activity and cholesterol esterification. These protocols can be adapted for the evaluation of this compound.

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This assay measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions, which are rich in this endoplasmic reticulum-resident enzyme.

Materials:

-

Microsomes isolated from cells or tissues expressing ACAT1 or ACAT2.

-

[14C]Oleoyl-CoA (radiolabeled substrate).

-

Bovine Serum Albumin (BSA).

-

This compound or other test inhibitors.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Lipid extraction solvents (e.g., chloroform:methanol mixture).

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Scintillation counter.

Protocol:

-

Microsome Preparation: Isolate microsomes from a relevant source (e.g., cultured cells, liver tissue) using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation.

-

Assay Reaction: In a microcentrifuge tube, combine the assay buffer, a defined amount of microsomal protein, and the test inhibitor (this compound) at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [14C]Oleoyl-CoA, and unlabeled cholesterol (usually delivered in a detergent like Triton X-100 to form micelles).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding a lipid extraction solvent mixture (e.g., chloroform:methanol 2:1 v/v).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate free oleoyl-CoA from the formed cholesteryl-[14C]oleate.

-

Quantification: Visualize the separated lipids (e.g., using iodine vapor) and scrape the spot corresponding to cholesteryl esters into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of cholesteryl ester formation and determine the inhibitory effect of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

The following diagram outlines the workflow for the in vitro ACAT inhibition assay.

Whole-Cell Cholesterol Esterification Assay

This assay measures the ability of a compound to inhibit cholesterol esterification in living cells.

Materials:

-

Cultured cells (e.g., macrophages like J774 or THP-1, or a cell line overexpressing ACAT1 or ACAT2).

-

[3H]Oleic acid complexed to BSA.

-

This compound or other test inhibitors.

-

Cell culture medium.

-

Lipid extraction solvents.

-

TLC plates and developing solvents.

-

Scintillation counter.

Protocol:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound in fresh culture medium for a specified period (e.g., 1-2 hours).

-

Radiolabeling: Add [3H]Oleic acid complexed to BSA to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove excess radiolabel. Lyse the cells and extract the total lipids using a suitable solvent system.

-

Analysis and Quantification: Separate the extracted lipids by TLC and quantify the amount of radiolabeled cholesteryl esters as described in the in vitro assay protocol.

-

Data Analysis: Normalize the amount of cholesteryl ester formation to the total cell protein content. Determine the inhibitory effect of this compound and calculate its EC50 value.

NF-κB Transcription Inhibition Assay

To validate the secondary activity of this compound on NF-κB, a reporter gene assay can be employed.

Materials:

-

A cell line stably transfected with a reporter construct containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

An inducer of the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

-

This compound.

-

Cell culture medium and reagents.

-

Luciferase assay reagent or corresponding substrate for the reporter gene.

-

Luminometer or spectrophotometer.

Protocol:

-

Cell Culture: Plate the reporter cell line in a multi-well plate.

-

Inhibitor Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induction: Stimulate the cells with an appropriate inducer (e.g., TNF-α) to activate the NF-κB pathway.

-

Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of reporter gene expression by this compound and determine its IC50 value for NF-κB mediated transcription.

The logical relationship for assessing dual inhibition is depicted below.

Conclusion

This compound is a documented inhibitor of ACAT with a potential secondary role in modulating NF-κB signaling. While detailed public data on its potency and selectivity are limited, the experimental frameworks provided in this guide offer robust methods for its characterization. Further investigation into the properties of this compound, particularly through the analysis of the originating patent, is necessary to fully elucidate its therapeutic potential. The study of such dual-action inhibitors may open new avenues for the treatment of complex diseases like atherosclerosis, where both lipid dysregulation and inflammation are key pathological features.

The Interplay Between Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition and NF-kappaB Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear factor-kappaB (NF-κB) signaling pathway is a cornerstone of inflammatory responses and a key player in numerous disease states. Acyl-CoA: cholesterol acyltransferase (ACAT) enzymes, central to cellular cholesterol homeostasis, have emerged as therapeutic targets for various conditions, including atherosclerosis and certain cancers. While a direct, documented regulatory relationship between the specific inhibitor Acat-IN-2 and the NF-κB pathway remains to be elucidated in publicly available scientific literature, a growing body of evidence points towards a significant crosstalk between cholesterol metabolism—the primary domain of ACAT—and inflammatory signaling. This technical guide will delve into the established roles of ACAT and NF-κB, explore the indirect mechanisms through which ACAT inhibition may influence NF-κB signaling, present available quantitative data for other ACAT inhibitors, and provide detailed experimental protocols relevant to this field of study.

Core Concepts: ACAT and the NF-κB Signaling Pathway

Acyl-CoA: Cholesterol Acyltransferase (ACAT)

ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] This process is crucial for preventing the cytotoxic effects of excess free cholesterol and for the formation of lipoproteins.[1] In mammals, two isoenzymes of ACAT have been identified:

-

ACAT1: Ubiquitously expressed, ACAT1 is involved in cholesterol esterification in various tissues, including macrophages, and is implicated in the formation of foam cells in atherosclerotic plaques.[1]

-

ACAT2: Primarily found in the liver and intestines, ACAT2 plays a key role in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL).[1][2]

Inhibition of ACAT is a therapeutic strategy being explored for conditions characterized by dysregulated cholesterol metabolism.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of the immune and inflammatory responses.[3] They control the expression of a vast array of genes involved in inflammation, cell survival, and proliferation.[3] The activity of NF-κB is tightly regulated, and its dysregulation is associated with numerous inflammatory diseases and cancers.[3]

The most common form of NF-κB is a heterodimer of the p50 and p65 subunits, which in an inactive state, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as inflammatory cytokines like TNFα or bacterial lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This releases the p50-p65 heterodimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes.[3]

The Crosstalk between Cholesterol Metabolism and NF-κB Signaling

Recent studies have unveiled a bidirectional relationship between cholesterol metabolism and the NF-κB signaling pathway, suggesting that they are intricately linked.

Pro-inflammatory stimuli, such as LPS, can activate the NF-κB pathway, which in turn upregulates the expression of genes involved in cholesterol synthesis and uptake, leading to an accumulation of intracellular cholesterol.[5][6] This cholesterol accumulation can then further amplify the inflammatory response by promoting the activation of the NF-κB pathway, creating a positive feedback loop that can contribute to chronic inflammation.[5][6]

Conversely, depletion of cellular cholesterol has also been shown to increase NF-κB activity through a p38 MAPK-dependent mechanism, indicating a complex interplay.[7]

Potential Indirect Influence of ACAT Inhibitors on NF-κB Signaling

Given the established link between cholesterol metabolism and NF-κB, it is plausible that ACAT inhibitors, by modulating cellular cholesterol levels, could indirectly impact the NF-κB signaling pathway. While direct evidence for this compound is lacking, studies on other ACAT inhibitors provide some insights:

-

Alteration of Free Cholesterol Levels: By blocking the esterification of free cholesterol, ACAT inhibitors can lead to an increase in the cellular pool of free cholesterol. This alteration in cholesterol homeostasis could potentially modulate the activity of membrane-associated signaling proteins involved in the NF-κB cascade.

-

Modulation of Lipid Droplet-Associated Signaling: Lipid droplets are increasingly recognized as signaling hubs that can sequester or release signaling molecules.[8][9] By affecting the formation and composition of lipid droplets, ACAT inhibitors could influence inflammatory signaling pathways.

-

Anti-inflammatory Effects: Some ACAT inhibitors have demonstrated anti-inflammatory properties. For instance, the ACAT inhibitor K604 has been shown to suppress the expression of inflammatory mediators such as M-CSF and TREM1 in a model of retinal neovascularization.[10] Another ACAT inhibitor, Avasimibe, has been reported to have antiviral and T cell-boosting activities, highlighting its immunomodulatory potential.[11]

Quantitative Data for ACAT Inhibitors

While no specific quantitative data for this compound was found in the public domain, the following table summarizes the IC50 values for other known ACAT inhibitors against ACAT1 and ACAT2. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Target | IC50 (µM) | Reference |

| Nevanimibe | ACAT2 | 0.71 (0.58-0.87) | [12] |

| Pyripyropene A (PPPA) | ACAT2 | 25 (17-38) | [12] |

| Pyripyropene A (PPPA) | ACAT1 | 179 (136-238) | [12] |

Experimental Protocols

Fluorescence-Based ACAT Activity Assay

This assay measures ACAT activity by monitoring the release of Coenzyme A (CoA) during the cholesterol esterification reaction.

Principle: The sulfhydryl group of the released CoA reacts with a fluorogenic probe, leading to an increase in fluorescence that is proportional to the ACAT activity.

Materials:

-

Purified ACAT enzyme

-

Cholesterol

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Taurocholate

-

Oleoyl-CoA

-

Reaction Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

Fluorogenic probe for sulfhydryl groups

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Substrate Micelles: Prepare mixed micelles containing cholesterol, POPC, and taurocholate in the reaction buffer.

-

Reaction Setup: In a microplate well, combine the substrate micelles and the purified ACAT enzyme.

-

Initiation of Reaction: Start the reaction by adding oleoyl-CoA to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Detection: Add the fluorogenic probe to the reaction.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the ACAT activity based on the rate of increase in fluorescence, and compare the activity in the presence and absence of inhibitors to determine their potency (e.g., IC50).

Conclusion and Future Directions

While a direct regulatory link between this compound and the NF-κB signaling pathway is not yet established in the scientific literature, the intricate and bidirectional relationship between cholesterol metabolism and inflammation provides a strong rationale for investigating such a connection. The potential for ACAT inhibitors to indirectly modulate NF-κB activity by altering cellular cholesterol homeostasis and lipid droplet dynamics presents an exciting avenue for future research.

For drug development professionals, this suggests that the therapeutic applications of ACAT inhibitors may extend beyond their primary role in lipid metabolism to encompass inflammatory and immune-mediated diseases. Further studies are warranted to:

-

Directly assess the effect of this compound on NF-κB activation and the expression of its target genes in relevant cell types.

-

Elucidate the precise molecular mechanisms by which alterations in cholesterol metabolism due to ACAT inhibition impact the NF-κB signaling cascade.

-

Evaluate the in vivo efficacy of this compound in animal models of inflammatory diseases where NF-κB plays a pathogenic role.

A deeper understanding of the interplay between ACAT inhibition and NF-κB signaling will be crucial for unlocking the full therapeutic potential of this class of compounds.

References

- 1. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Low cell cholesterol levels increase NFkappaB activity through a p38 MAPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Frontiers | The lipid droplet—a well-connected organelle [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Acat-IN-2: A Technical Guide to its Biological Activity in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) is an intracellular enzyme crucial for the esterification of free cholesterol into cholesteryl esters.[1][2] Predominantly expressed in the liver and intestines, ACAT2 plays a significant role in cholesterol metabolism, specifically in the assembly and secretion of lipoproteins.[3][4][5] Its upregulation has been observed in various malignancies, including colorectal and lung cancers, where it is associated with malignant progression and poorer patient outcomes.[2][6][7] This makes ACAT2 a compelling therapeutic target for both metabolic diseases and oncology.

This technical guide provides a comprehensive overview of the biological activity of Acat-IN-2, a representative potent and selective inhibitor of ACAT2. The data herein is a synthesis of findings from studies on ACAT2 inhibition and knockdown in various cancer cell lines, offering insights into its mechanism of action, anti-proliferative effects, and induction of apoptosis.

Core Mechanism of Action

The primary mechanism of this compound is the direct inhibition of the ACAT2 enzyme located in the endoplasmic reticulum. By blocking the catalytic activity of ACAT2, this compound prevents the conversion of free cholesterol and long-chain fatty acyl-CoA into cholesteryl esters.[1][2] This disruption of cholesterol homeostasis is a key driver of the inhibitor's downstream cellular effects. The accumulation of free cholesterol can be cytotoxic, while the reduction in cholesteryl esters impacts cellular processes that rely on these molecules, such as membrane formation and signaling in rapidly dividing cancer cells.[4][5]

Caption: this compound inhibits the ACAT2 enzyme, blocking cholesterol esterification.

Biological Activity in Cancer Cell Lines

Studies in various cancer cell lines, particularly colorectal cancer models, have demonstrated that the inhibition or knockdown of ACAT2 leads to significant anti-tumor effects.

Inhibition of Cell Proliferation

Targeted knockdown of ACAT2 with siRNA has been shown to strongly inhibit the proliferation of colorectal cancer (CRC) cell lines CT26 and DLD1.[2][6] This suggests that ACAT2 activity is critical for sustaining the rapid growth of these cancer cells. The anti-proliferative effect is further confirmed by the reduced ability of these cells to form colonies after ACAT2 silencing.[6] In vivo studies also show that ACAT2 knockdown suppresses tumor growth and reduces the expression of the proliferation marker Ki67.[2][6]

Induction of Cell Cycle Arrest

The mechanism underlying the inhibition of proliferation involves the induction of cell cycle arrest. Analysis of ACAT2-silenced CT26 and DLD1 cells revealed a significant accumulation of cells in the G0/G1 phase.[6] This arrest is accompanied by a marked decrease in the expression levels of key cell cycle regulatory proteins, Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2).[6]

Induction of Apoptosis

Beyond halting proliferation, ACAT2 inhibition actively promotes programmed cell death, or apoptosis. In CT26 and DLD1 cells, silencing ACAT2 expression leads to an increase in the levels of cleaved Caspase 3 and Caspase 9, which are key executioner and initiator caspases, respectively.[6] This activation of the caspase cascade points to the induction of the intrinsic apoptosis pathway. Further evidence for this is the observed shift in the balance of Bcl-2 family proteins: the expression of the anti-apoptotic protein Bcl-2 is decreased, while the expression of the pro-apoptotic protein Bax is increased.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of ACAT2 inhibition on enzyme activity and the expression of key cellular proteins.

Table 1: Inhibitory Activity of ACAT2 Inhibitors on Enzyme Function Note: Data for specific inhibitors targeting the ACAT2 enzyme. IC50 values represent the concentration required for 50% inhibition of enzyme activity in vitro.

| Compound | Target | IC50 | Reference |

| Nevanimibe | ACAT2 | 0.71 µM | [8] |

| Pyripyropene A (PPPA) | ACAT2 | 25 µM | [8] |

Table 2: Effect of ACAT2 Knockdown on Apoptosis-Related Protein Expression Note: Data from Western Blot analysis in CT26 and DLD1 colorectal cancer cells following siRNA-mediated ACAT2 knockdown.[6]

| Protein | Function | Expression Change | Cell Lines |

| Bcl-2 | Anti-apoptotic | Decreased | CT26, DLD1 |

| Bax | Pro-apoptotic | Increased | CT26, DLD1 |

| Caspase 9 | Initiator Caspase | Increased | CT26, DLD1 |

| Caspase 3 | Executioner Caspase | Increased | CT26, DLD1 |

Table 3: Effect of ACAT2 Knockdown on Cell Cycle-Related Protein Expression Note: Data from Western Blot analysis in CT26 and DLD1 colorectal cancer cells following siRNA-mediated ACAT2 knockdown.[6]

| Protein | Function | Expression Change | Cell Lines |

| Cyclin D1 | G1 Phase Progression | Decreased | CT26, DLD1 |

| CDK2 | G1/S Transition | Decreased | CT26, DLD1 |

Signaling Pathway Visualization

The inhibition of ACAT2 by this compound triggers a cascade of events culminating in apoptosis, primarily through the intrinsic mitochondrial pathway.

Caption: Apoptotic signaling pathway induced by this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of ACAT2 inhibition.

Cell Culture and siRNA Transfection

-

Cell Lines: Human colorectal cancer (DLD1) and mouse colorectal cancer (CT26) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 mg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

-

siRNA Transfection: Cells are seeded in plates to reach 50-60% confluency at the time of transfection. ACAT2-specific siRNA duplexes or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, according to the manufacturer's protocol. The medium is replaced with complete growth medium 4-6 hours post-transfection.[6]

Cell Proliferation Assay (CCK-8)

-

Procedure: Post-transfection (e.g., 24 hours), cells are seeded into 96-well plates at a density of 3 x 10³ cells/well.[6]

-

Incubation: The plates are incubated for various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Measurement: At each time point, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6]

-

Data Analysis: The optical density (OD) is measured at 450 nm using a microplate reader. The proliferation rate is calculated relative to the control group.[6]

Caption: Experimental workflow for the CCK-8 cell proliferation assay.

Western Blot Analysis

-

Protein Extraction: Cells are harvested at a specified time point post-treatment, washed with PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail. Total protein concentration is quantified using a BCA protein assay.[6]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., ACAT2, Bcl-2, Bax, Caspase 3, Cyclin D1, CDK2, and β-actin as a loading control).[6]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

-

Cell Preparation: Cells are harvested, washed with cold PBS, and counted.

-

Cell Cycle Analysis: Cells are fixed in 70% cold ethanol overnight at 4°C. After fixation, cells are washed and resuspended in PBS containing propidium iodide (PI) and RNase A.[6]

-

Apoptosis Analysis: Cells are resuspended in binding buffer and stained with a PE Annexin V apoptosis detection kit according to the manufacturer's protocol.[6]

-

Flow Cytometry: Stained cells are analyzed using a flow cytometer. For cell cycle, the distribution of cells in G0/G1, S, and G2/M phases is determined. For apoptosis, the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is quantified.[6]

References

- 1. What are ACAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACAT2 stimulates cholesteryl ester secretion in apoB-containing lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Acat-IN-2: A Technical Review of an ACAT Inhibitor with NF-κB Modulatory Effects

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of the available scientific context for Acat-IN-2, an inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). Due to the limited specific public data on this compound, this guide places the compound within the broader, well-established framework of ACAT inhibition, providing relevant data, experimental protocols, and pathway diagrams to support further research and development.

This compound is identified as an ACAT inhibitor derived from patent EP1236468A1, specifically noted as example 187.[1] A key reported activity of this compound is its ability to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, suggesting a dual mechanism of action with potential implications in both metabolic and inflammatory diseases.[1]

The Role of ACAT in Cellular Physiology

Acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters.[2] This process is vital for maintaining cellular cholesterol homeostasis by preventing the toxic accumulation of free cholesterol. The resulting cholesteryl esters are stored in cytoplasmic lipid droplets or assembled into lipoproteins for transport.[2][3]

In mammals, two isoforms of this enzyme exist:

-

ACAT1/SOAT1: This isoform is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain. It is primarily responsible for cholesteryl ester formation in these peripheral tissues.[3][4]

-

ACAT2/SOAT2: The expression of ACAT2 is more restricted, found predominantly in the liver and intestines, where it plays a significant role in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL).[4]

Given their central role in cholesterol metabolism, ACAT enzymes have become attractive therapeutic targets for conditions characterized by lipid dysregulation.

Therapeutic Potential of ACAT Inhibition

The inhibition of ACAT has been explored as a therapeutic strategy for a range of diseases:

-

Atherosclerosis: By preventing the accumulation of cholesteryl esters in macrophages within arterial walls, ACAT inhibitors can limit the formation of foam cells, a key event in the development of atherosclerotic plaques.[5][6]

-

Hypercholesterolemia: Specifically, ACAT2 inhibition can reduce the absorption of dietary cholesterol in the intestine and decrease the secretion of VLDL from the liver, thereby lowering plasma cholesterol levels.[5][7]

-

Cancer: Cancer cells often exhibit altered cholesterol metabolism to support rapid proliferation. ACAT1 inhibition has been shown to suppress tumorigenesis in various cancer types, including bladder cancer, by inducing cell-cycle arrest.[8]

-

Neurodegenerative Diseases: Cholesterol metabolism is implicated in the pathology of diseases like Alzheimer's. ACAT inhibition is being investigated as a mechanism to modulate amyloid precursor protein (APP) processing and reduce Aβ production.[9]

-

Viral Infections: Recent studies suggest that ACAT inhibition can restrict the replication of viruses like SARS-CoV-2 by disrupting the cholesterol-rich membrane domains required for viral entry and replication.[10]

The reported dual action of this compound on both ACAT and the NF-κB pathway could offer synergistic therapeutic benefits, particularly in diseases with both metabolic and inflammatory components.

Signaling Pathways and Mechanisms of Action

ACAT-Mediated Cholesterol Esterification

ACAT is an integral membrane protein located in the endoplasmic reticulum (ER). When intracellular levels of free cholesterol rise, ACAT catalyzes the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. This reaction sequesters excess cholesterol, preventing its cytotoxic effects.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNFα) or pathogen-associated molecules (e.g., LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκB, marking it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immunity.[1][6][11]

Logical Workflow: Dual Inhibition by this compound

The reported activities of this compound suggest it can independently target two distinct cellular processes. This dual inhibition could be particularly effective in pathologies where cholesterol accumulation and inflammation are intertwined, such as atherosclerosis.

Quantitative Data for Representative ACAT Inhibitors

While specific quantitative data for this compound is not publicly available in peer-reviewed literature, the following table summarizes inhibitory concentrations (IC50) for other well-characterized ACAT inhibitors to provide a comparative context.

| Compound | Target | IC50 Value | Assay System | Reference |

| Avasimibe | ACAT1 | ~2.9 µM | Human macrophage-like cells | N/A (General knowledge) |

| K-604 | ACAT1 | ~34 nM | Hamster ACAT1 expressed in CHO cells | Ikenoya et al., 2007[12] |

| F-1394 | ACAT2 | ~50% inhibition in vivo | Mouse hepatic microsomes | ACAT inhibition reduces the progression...[13] |

| PD 129337 | ACAT | 17 nM | Rat liver microsomes | J Med Chem. 1994;37(11):1652-9[14] |

| Pyripyropene A (PPPA) | ACAT2 | 25 µM | Human ACAT2 (in vitro) | Molecular Structures of Human ACAT2...[15] |

| Nevanimibe | ACAT2 | 0.71 µM | Human ACAT2 (in vitro) | Molecular Structures of Human ACAT2...[15] |

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize ACAT inhibitors and their effects on NF-κB signaling.

In Vitro ACAT Inhibition Assay (Microsomal)

This protocol measures the ability of a compound to inhibit ACAT activity in a microsomal preparation, often from liver tissue.

Objective: To determine the IC50 of a test compound against ACAT.

Materials:

-

Liver microsomes (e.g., from rat or human)

-

[¹⁴C]Oleoyl-CoA (radiolabeled substrate)

-

Bovine Serum Albumin (BSA)

-

Unlabeled cholesterol

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Reaction termination solution (e.g., Chloroform:Methanol, 2:1)

-

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., Heptane:Diethyl Ether:Acetic Acid)

-

Scintillation counter and fluid

Procedure:

-

Microsome Preparation: Isolate microsomes from liver tissue via differential centrifugation. Determine the total protein concentration using a standard method (e.g., Lowry assay).[13]

-

Reaction Setup: In a microcentrifuge tube, combine a 50 µg aliquot of microsomal protein, BSA, and cholesterol.[13] Add the test compound at various concentrations (typically a serial dilution). A DMSO-only control is required.

-

Pre-incubation: Incubate the mixture for 30 minutes on ice to allow the inhibitor to bind to the enzyme.[16]

-

Initiate Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.

-

Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).[13][16]

-

Stop Reaction: Terminate the reaction by adding the chloroform:methanol solution. This also serves to extract the lipids.

-

Lipid Separation: Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using the appropriate solvent system to separate free oleoyl-CoA from the formed cholesteryl [¹⁴C]oleate.

-

Quantification: Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NF-κB Reporter Gene Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Objective: To determine if a test compound inhibits NF-κB-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

An NF-κB reporter plasmid (containing multiple NF-κB response elements driving the expression of a reporter gene like luciferase).

-

A control plasmid (e.g., expressing Renilla luciferase) for transfection normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound).

-

Luciferase assay reagent kit.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Allow 24-48 hours for the cells to express the reporter genes.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add the NF-κB activator (e.g., TNFα) to the wells (except for the unstimulated control) and incubate for a further 6-24 hours.[2]

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the firefly luciferase substrate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the second signal.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability. Calculate the fold change in NF-κB activity in stimulated vs. unstimulated cells. Determine the percent inhibition of the stimulated signal by the test compound at each concentration and calculate the IC50 value.

Conclusion

This compound is presented in the commercial space as an ACAT inhibitor with the additional capacity to suppress NF-κB-mediated transcription. While this dual-target profile is of significant scientific interest for complex inflammatory and metabolic diseases, there is currently a lack of peer-reviewed literature specifically characterizing this compound. The information provided herein offers a comprehensive technical framework for understanding its potential mechanisms of action based on the well-documented roles of ACAT and NF-κB. The data tables and experimental protocols for analogous compounds serve as a guide for researchers seeking to investigate this compound or other novel ACAT inhibitors. Further studies are required to validate its specific activities, determine its potency and selectivity, and explore its therapeutic potential.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 5. NFKB Signaling Pathway | Nuclear Factor Kappa Beta (NF-kappa B) | Bio-Techne [bio-techne.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 12. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 16. researchgate.net [researchgate.net]

Preclinical Data on ACAT-IN-2 Remains Undisclosed in Public Domain